molecular formula C11H13ClF3NO B1391247 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS No. 1185301-92-1

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Cat. No.: B1391247
CAS No.: 1185301-92-1
M. Wt: 267.67 g/mol
InChI Key: WOOIUDARYMLXAU-UHFFFAOYSA-N
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Description

Structural Elucidation and Crystallographic Analysis

The molecular structure of 3-(2-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring substituted at the 3-position with a 2-(trifluoromethyl)phenoxy group, with a hydrochloride counterion. X-ray crystallographic analysis of related trifluoromethylphenoxy-pyrrolidine derivatives reveals nonplanar conformations in the pyrrolidine ring, with the trifluoromethyl group inducing steric and electronic effects. For example, in analogous complexes, the Fe–CF₃ bond length measures 1.968(3) Å, while C–F bonds average 1.355(4) Å with F–C–F angles near 103.2°. The crystal lattice exhibits intermolecular hydrogen bonding between the protonated pyrrolidine nitrogen and chloride ions, stabilizing the solid-state structure.

Table 1: Key crystallographic parameters for trifluoromethylphenoxy-pyrrolidine derivatives

Parameter Value Source
Fe–CF₃ bond length 1.968(3) Å
Average C–F bond length 1.355(4) Å
F–C–F bond angle 103.2°
Cl⁻···H–N distance 2.12–2.31 Å

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): Signals at δ 3.12–3.45 ppm (pyrrolidine CH₂), δ 4.81 ppm (N–H⁺), and δ 7.28–7.65 ppm (aromatic protons).
  • ¹³C NMR : Resonances at δ 121.5 ppm (CF₃–C), δ 116.2 ppm (aromatic C–O), and δ 47.8 ppm (pyrrolidine C3).
  • ¹⁹F NMR : Single peak at −62.3 ppm (CF₃ group).

Fourier-Transform Infrared (FT-IR):

  • Strong absorption at 1128 cm⁻¹ (C–F stretch)
  • Peaks at 2940 cm⁻¹ (C–H stretch, pyrrolidine) and 1590 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS):

  • ESI-MS m/z: 231.21 [M–Cl]⁺ (calculated for C₁₁H₁₂F₃NO⁺: 231.08).

Stereochemical Configuration and Chiral Resolution Methods

The compound exists as enantiomers due to the chiral center at the pyrrolidine C3 position. Chiral resolution is achieved via:

  • Chiral Stationary Phase Chromatography : Using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : Reaction with (−)-di

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOIUDARYMLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673796
Record name 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-92-1
Record name Pyrrolidine, 3-[2-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression profiles and metabolic fluxes within the cell. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, this compound can activate certain signaling pathways by binding to GPCRs, resulting in downstream effects on gene expression and cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell. Additionally, this compound has been shown to modulate the activity of key metabolic enzymes, impacting overall cellular metabolism.

Biological Activity

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}ClF3_3N
  • Molecular Weight : 239.64 g/mol
  • CAS Number : 1185301-92-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key signaling pathways. The compound is believed to modulate the following pathways:

  • PI3K/Akt Pathway : Influences cell survival and proliferation.
  • NF-κB Pathway : Plays a role in inflammatory responses and cancer progression.
  • MAPK Pathway : Involved in cell differentiation and apoptosis.

Anticancer Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant anticancer activity. For instance, studies have shown that it can inhibit cell migration and induce cell cycle arrest in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the trifluoromethyl group enhances its potency by increasing lipophilicity and membrane permeability .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on A431 human epidermoid carcinoma cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : Notable inhibition zones were observed, confirming its potential as an antimicrobial agent .

Data Tables

Biological ActivityCell Line/OrganismIC50_{50} ValueReference
AnticancerA43115 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, attributed to its favorable solubility characteristics. Studies suggest that the compound is metabolized primarily through cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄ClF₃NO
  • Molecular Weight : 281.703 g/mol
  • CAS Number : 13560461

The compound features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidine ring. This structure enhances its lipophilicity and influences its interactions with biological targets.

Medicinal Chemistry

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is investigated for its potential therapeutic applications:

  • Antidepressant Effects : Research indicates that derivatives containing the trifluoromethyl group may exhibit antidepressant-like effects by modulating serotonergic systems, particularly affecting 5-HT receptors. Behavioral tests such as the Forced Swim Test (FST) have shown promising results in animal models.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : In vitro studies have revealed significant antibacterial activity against strains like E. coli and C. albicans, indicating its potential as an antimicrobial agent.

Biological Research

The compound's unique structural features make it a valuable tool for investigating molecular interactions:

  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the phenoxy moiety can enhance potency against specific biological targets. The presence of the trifluoromethyl group significantly influences biological activity, making it an area of active research.
  • Pharmacokinetics : The trifluoromethyl group enhances the compound's bioavailability, which is crucial for its effectiveness as a drug candidate.

Industrial Applications

In industrial chemistry, this compound serves as a building block for:

  • Synthesis of Complex Molecules : It is utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

Case Study 1: Antidepressant Activity

A study explored the effects of a related compound on serotonergic systems in mice. The administration resulted in significant behavioral changes indicative of antidepressant activity, suggesting that modifications in the trifluoromethyl-containing derivatives could lead to new treatments for depression.

Case Study 2: Anti-inflammatory Effects

Research focusing on structural analogs revealed that certain derivatives effectively inhibited COX-1 and COX-2 activities. This finding supports the hypothesis that trifluoromethyl-containing compounds can be developed into anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride (Compound A) with key analogs, focusing on structural variations, physicochemical properties, and biological implications.

Structural Variations and Substituent Effects

a) Positional Isomerism of the Trifluoromethyl Group
  • Compound A: Trifluoromethyl group at the 2-position of the phenoxy ring.
  • Compound B : (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391407-62-7)
    • Trifluoromethyl group at the 4-position of the phenyl ring (directly attached to pyrrolidine).
    • Impact : The para-substituted CF₃ in Compound B enhances steric accessibility for receptor binding compared to the ortho-substituted CF₃ in Compound A, which may hinder interactions due to steric bulk .
b) Halogen and Alkyl Substituents
  • Compound C: 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride (CAS MFCD13560653) Features a bromo and methyl group on the phenoxy ring instead of CF₃. Impact: Bromine’s larger atomic radius and methyl’s electron-donating effect reduce electron-withdrawing capacity compared to CF₃, altering reactivity and solubility .
c) Fluorinated Analogs
  • Compound D: 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride (CAS 1219981-26-6) Replaces CF₃ with a fluoro substituent. Impact: Reduced lipophilicity and metabolic stability compared to Compound A, as fluorine is less electronegative and smaller than CF₃ .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Substituent Position Key Properties
Compound A C₁₁H₁₃ClF₃NO 267.68 2-CF₃ on phenoxy High lipophilicity (logP ~2.5)*
Compound B C₁₁H₁₃ClF₃N 251.68 4-CF₃ on phenyl Enhanced solubility in polar solvents
Compound C C₁₃H₁₇BrClNO 338.64 4-Br, 2-CH₃ on phenoxy Lower metabolic stability
Compound D C₁₁H₁₄ClFNO 229.69 2-F on phenoxy Reduced plasma protein binding

*Estimated based on structural analogs .

Key Takeaways

  • Trifluoromethyl Positioning : Ortho-substitution (Compound A) vs. para-substitution (Compound B) significantly alters steric and electronic profiles, impacting target engagement.
  • Halogen Effects : Bromine and fluorine substituents modulate metabolic stability and solubility.
  • Pharmacological Potential: Structural analogs highlight the importance of substituent choice in optimizing receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters) for particulate protection, chemical-resistant gloves (nitrile or neoprene), and safety goggles compliant with EN 166 standards .
  • Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation and avoid exposure to incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Use inert absorbents (e.g., vermiculite) to collect spills. Avoid water jets to prevent aerosolization. Decontaminate surfaces with ethanol or isopropanol .
  • Waste Disposal : Segregate waste into labeled containers for professional hazardous waste treatment to comply with environmental regulations .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) to monitor purity. For structural confirmation, employ 1H^1H-NMR and LC-MS to verify the absence of byproducts like unreacted trifluoromethylphenol .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to achieve ≥98% purity. Single impurities should be ≤0.5% as per pharmaceutical intermediate standards .

Advanced Research Questions

Q. How should contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct tiered experiments in rodent models to establish dose-dependent effects. For example, notes that 3-fluoro PCP (structurally analogous) induces discriminative stimulus effects in rats at 0.1–1.0 mg/kg, but higher doses may cause non-specific binding .
  • Receptor Profiling : Use radioligand displacement assays (e.g., 3H^3H-MK-801 for NMDA receptor affinity) to differentiate target vs. off-target interactions. Cross-validate with knockout animal models to isolate mechanisms .

Q. What experimental strategies mitigate instability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–10). Monitor degradation products via LC-MS.
  • Formulation Adjustments : Add stabilizers like cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility and protect the pyrrolidine ring from hydrolytic cleavage .

Q. How can researchers address discrepancies in reported biological half-lives of this compound across species?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Use allometric scaling (e.g., W0.75^{0.75} for metabolic rate) to extrapolate rodent data to primates. Validate with microdosing studies (14C^{14}C-labeled compound) in human hepatocytes .
  • Enzyme Inhibition Assays : Screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify interspecies metabolic differences contributing to half-life variability .

Key Considerations for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., in vitro vs. in vivo potency), prioritize orthogonal assays (e.g., electrophysiology for functional NMDA receptor activity) over binding assays .
  • Environmental Impact Mitigation : Follow OECD Guidelines 303A for biodegradability testing to prevent ecological harm from lab waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride
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3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.